5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-13-6-4-12(5-7-13)14-10-22-17-15(14)16(19-11-20-17)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHMARSYQXSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with 4-chlorophenyl and piperidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in thieno[2,3-d]pyrimidines is susceptible to nucleophilic substitution at position 4. In the parent compound 5-(4-chlorophenyl)-4-chlorothieno[2,3-d]pyrimidine , the chlorine atom at position 4 is replaced by piperidine under reflux conditions (Table 1) .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine substitution | Piperidine, EtOH, reflux, 12 h | 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine | 85–92% |
This reaction proceeds via an S<sub>N</sub>Ar mechanism , facilitated by the electron-withdrawing thiophene and pyrimidine rings. Piperidine acts as a nucleophile, displacing the chloride ion .
Functionalization of the Piperidine Moiety
The piperidine nitrogen undergoes alkylation, sulfonation, and acylation reactions (Table 2) .
The sulfonation reaction is critical for enhancing solubility and biological activity , while alkylation introduces steric bulk for target selectivity.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group undergoes Friedel-Crafts alkylation and halogenation (Table 3) .
The electron-withdrawing chlorine atom directs electrophiles to the meta position . These modifications are used to tune electronic properties for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura and Sonogashira couplings (Table 4) .
These reactions enable diversification at position 6 of the thiophene ring, which is critical for optimizing pharmacokinetic properties.
Oxidation and Reduction
The thiophene ring and chlorophenyl group undergo redox transformations (Table 5) .
Oxidation to the sulfoxide enhances hydrogen-bonding capacity, while reduction saturates the thiophene ring for conformational studies .
Biological Activity and SAR Insights
Derivatives of this compound show Pim-1 kinase inhibition (IC<sub>50</sub> = 0.8 μM) and anti-breast cancer activity (IC<sub>50</sub> = 4.2 μM against MCF-7 cells) . Key SAR trends include:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine is , with a molecular weight of approximately 251.75 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit anticancer properties. A study synthesized various derivatives of thieno[2,3-d]pyrimidine and evaluated their cytotoxic effects against cancer cell lines. The results demonstrated that compounds bearing the piperidine moiety significantly inhibited cell proliferation in several cancer types, suggesting their potential as lead compounds for anticancer drug development .
Antimicrobial Activity
Another area of application is in antimicrobial therapy. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .
Neurological Disorders
The piperidine structure in this compound suggests potential applications in treating neurological disorders. Research has indicated that derivatives can act as selective inhibitors of certain neurotransmitter receptors, which may lead to therapeutic effects in conditions such as depression and anxiety .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal focused on the anticancer efficacy of synthesized thieno[2,3-d]pyrimidines. The study demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The table below compares key structural features, physicochemical properties, and spectroscopic data of the target compound and its analogs:
Key Observations:
- The benzodioxolyloxy group in introduces electron-donating effects, which may enhance binding to electron-deficient biological targets.
- Thermal Stability: Compounds with extended aromatic systems (e.g., pyrrolo[2,3-d]pyrimidines in ) exhibit high melting points (>250°C), suggesting strong intermolecular interactions .
- Spectroscopic Signatures: The 4-chlorophenyl group consistently shows aromatic proton signals near δ 7.5–8.3. Piperidine/pyrrolidine substituents exhibit distinct ¹H-NMR signals (e.g., δ 1.5–3.5 for aliphatic protons) .
Crystallographic and Conformational Analysis
- Dihedral Angles: In , the dihedral angles between the central fused ring and substituents (66.35° and 45.59°) suggest a non-planar structure, reducing π-π stacking but enhancing hydrophobic interactions .
- Crystal Packing: The compound in exhibits C⋯C interactions (4.390 Å) between pyrrolidine rings, contributing to lattice stability. Similar interactions are likely in the target compound due to its piperidine moiety.
Biological Activity
5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 281.17 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit notable antibacterial properties. For instance, compounds synthesized with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity often involves the inhibition of bacterial growth through interference with critical metabolic pathways.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. typhi | Moderate |
| Compound B | B. subtilis | Strong |
Anticancer Potential
The anticancer properties of pyrimidine derivatives have been widely studied. A recent investigation assessed the cytotoxicity of various thieno[2,3-d]pyrimidine compounds against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like etoposide, suggesting superior efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 0.09 |
| Compound 2 | A549 | 0.03 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Studies have focused on acetylcholinesterase (AChE) and urease inhibition, both of which are crucial in various physiological and pathological processes. Inhibitors of AChE are particularly important in the treatment of Alzheimer's disease .
Case Studies
- Antibacterial Screening : In a study evaluating synthesized derivatives of thieno[2,3-d]pyrimidine, several compounds were tested against a panel of bacterial strains. The findings revealed that modifications in the piperidine moiety influenced the antibacterial efficacy significantly .
- Anticancer Efficacy : Another study investigated the anticancer activity of pyrimidine derivatives against multiple cell lines. Compounds containing electron-rich groups demonstrated enhanced cytotoxicity compared to their counterparts without such modifications .
Q & A
Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine?
Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions between thiophene precursors and chlorophenyl groups under catalytic conditions.
- Heterocyclic ring formation via cyclization of intermediates, such as using thiourea or triazole derivatives to construct the pyrimidine core.
- Piperidine substitution via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce the piperidin-1-yl group.
For example, in analogous thieno[2,3-d]pyrimidine derivatives, reactions were conducted with p-toluenesulfonic acid as a catalyst, yielding compounds with >75% efficiency under reflux conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer: Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromaticity (e.g., δ 7.52–8.67 ppm for aromatic protons in related compounds) .
- LC-MS : For molecular weight verification (e.g., m/z 383.0 [M+H]+ observed in a structurally similar derivative) .
- X-ray crystallography : To resolve crystal packing and bond lengths (SHELX software is widely used for refinement ).
Table 1: Example NMR Data for a Thieno[2,3-d]pyrimidine Derivative
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C6H4) | 7.52–7.72 (d, J=7.6 Hz) |
| Pyrimidine protons | 7.94, 8.67 (s) |
| CH2 (benzodioxole) | 6.08 (s) |
Q. What primary pharmacological targets have been explored for this compound?
Answer: The compound’s thieno[2,3-d]pyrimidine core is associated with:
- Kinase inhibition (e.g., p38 MAP kinase), due to structural similarity to ATP-competitive inhibitors .
- Anticancer activity : Derivatives with 4-chlorophenyl groups showed IC50 values lower than doxorubicin in cytotoxicity assays .
- Antibacterial effects : Activity against Gram-positive and Gram-negative bacteria correlates with heterocyclic substituents .
Table 2: Bioactivity of Selected Analogues
| Compound | Activity (vs. Doxorubicin) | Target Bacteria |
|---|---|---|
| 16 | Higher anticancer activity | S. aureus, E. coli |
| 19b | Higher anticancer activity | P. aeruginosa, B. subtilis |
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) and bioavailability.
- Model selection : Use orthotopic or patient-derived xenograft (PDX) models to better mimic human physiology.
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., piperidine or chlorophenyl groups) to optimize potency while reducing off-target effects .
Q. What computational methods predict the binding affinity to target proteins?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate interactions with kinase active sites (e.g., p38 MAP kinase ).
- QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity data .
- Density Functional Theory (DFT) : Calculate charge distribution to identify reactive pharmacophores .
Q. How does the substitution pattern on the thieno[2,3-d]pyrimidine core influence bioactivity?
Answer:
- Piperidine group : Enhances solubility and target engagement via hydrogen bonding .
- 4-Chlorophenyl group : Increases lipophilicity and membrane permeability, critical for intracellular targets .
- Heterocyclic substituents : Triazole or morpholine groups improve antibacterial potency by disrupting bacterial membranes .
Table 3: Impact of Substituents on Activity
| Substituent | Effect on Activity |
|---|---|
| Piperidin-1-yl | Improved kinase inhibition (IC50 ↓ 30%) |
| 4-Methoxyphenyl | Reduced cytotoxicity (IC50 ↑ 2-fold) |
| Triazole | Enhanced Gram-negative activity |
Q. What strategies resolve crystallographic disorder in thieno[2,3-d]pyrimidine derivatives?
Answer:
Q. How can metabolic stability be improved without compromising bioactivity?
Answer:
- Prodrug design : Introduce ester or amide groups that hydrolyze in vivo (e.g., ethyl carboxylate derivatives ).
- Deuterium incorporation : Stabilize metabolically labile C-H bonds (e.g., at the piperidine methyl group).
- Structural rigidification : Reduce rotational freedom via ring fusion or steric hindrance .
Q. What experimental protocols ensure reproducibility in biological assays?
Answer:
- Standardized cell lines : Use authenticated lines (e.g., NCI-60 panel) with mycoplasma testing.
- Dose-response curves : Include positive controls (e.g., doxorubicin) and calculate IC50 using nonlinear regression .
- Triplicate experiments : Report mean ± SD and statistical significance (p<0.05 via ANOVA) .
Q. How are degradation products analyzed to inform storage protocols?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
